N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a fluorophenyl group, an indoline ring, and a thiazolidin ring. These groups and rings are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluorine atom could introduce interesting properties, as fluorine is highly electronegative and can form strong bonds with carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atom could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Antibacterial Activity
Research on derivatives similar to N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide has demonstrated potential antibacterial properties. For instance, novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide derivatives have been synthesized and shown to possess a broad spectrum of antibacterial activity against tested microorganisms, indicating their potential as emerging antibacterial agents (Borad et al., 2015).
Anti-Inflammatory Activity
Compounds structurally related to this compound have shown significant anti-inflammatory activity. For example, a study synthesized novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, revealing that some derivatives exhibit significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Anticonvulsant Evaluation
Further investigations into related indoline derivatives have indicated their potential for anticonvulsant applications. A study on the synthesis and anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide highlighted that certain compounds demonstrated significant anticonvulsant activity, providing insights into their therapeutic potential for seizure disorders (Nath et al., 2021).
Antioxidant and Anti-Inflammatory Compounds
Additionally, research on novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides explored their antioxidant and anti-inflammatory properties. Some derivatives exhibited good antioxidant activity across different assays, and also demonstrated excellent anti-inflammatory activity, suggesting their dual functional capabilities (Koppireddi et al., 2013).
α-Glucosidase Inhibitory Activity
A study on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides evaluated their α-glucosidase inhibitory activity, identifying compounds with very good inhibition potential. This suggests a role in managing conditions like diabetes by modulating glucose levels (Koppireddi et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-17-6-5-9-21-24(17)29(15-22(31)28-14-18-7-3-2-4-8-18)25(33)26(21)30(23(32)16-34-26)20-12-10-19(27)11-13-20/h2-13H,14-16H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZOBBLTGVPNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC(=O)NCC4=CC=CC=C4)N(C(=O)CS3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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